7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde is a heterocyclic compound that contains both pyrrole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde typically involves the bromination of a pyrrolo-pyrimidine precursor. One common method involves the reaction of 5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform . The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution: Formation of 7-substituted derivatives.
Oxidation: Formation of 7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carboxylic acid.
Reduction: Formation of 7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-methanol.
Scientific Research Applications
7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-cancer drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde is primarily related to its ability to interact with specific molecular targets. For instance, it may inhibit certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine
- 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
- 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine
Uniqueness
7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which allows for a diverse range of chemical modifications. This versatility makes it a valuable intermediate in the synthesis of various biologically active compounds.
Properties
Molecular Formula |
C8H6BrN3O |
---|---|
Molecular Weight |
240.06 g/mol |
IUPAC Name |
7-bromo-5-methylpyrrolo[3,2-d]pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C8H6BrN3O/c1-12-5-2-10-4-11-8(5)7(9)6(12)3-13/h2-4H,1H3 |
InChI Key |
VRAZKCGRHHQFBK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN=CN=C2C(=C1C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.